molecular formula C23H29N5O2 B2960648 N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide CAS No. 946253-85-6

N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide

Cat. No.: B2960648
CAS No.: 946253-85-6
M. Wt: 407.518
InChI Key: XEEDJRADDSMPRC-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a complex organic compound that belongs to the class of pyrazolopyridazinones This compound is characterized by its unique structure, which includes a cyclopentyl group, a dimethylphenyl group, and a pyrazolopyridazinone core

Preparation Methods

The synthesis of N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolopyridazinone core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the pyrazolopyridazinone core.

    Introduction of the cyclopentyl group: The cyclopentyl group is introduced through a substitution reaction, where a suitable cyclopentylating agent is used.

    Attachment of the dimethylphenyl group: The dimethylphenyl group is attached via a coupling reaction, often facilitated by a palladium catalyst.

    Final acylation step: The acetamide moiety is introduced in the final step through an acylation reaction.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques.

Chemical Reactions Analysis

N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the pyrazolopyridazinone core can be replaced with other substituents using appropriate reagents and conditions.

    Coupling reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various aryl or alkyl groups.

Scientific Research Applications

N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide can be compared with other similar compounds, such as:

    Pyrazolopyridazinones: Compounds with similar core structures but different substituents.

    Cyclopentyl derivatives: Compounds with a cyclopentyl group but different core structures.

    Dimethylphenyl derivatives: Compounds with a dimethylphenyl group but different core structures.

Properties

IUPAC Name

N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2/c1-14(2)21-19-12-24-28(18-10-9-15(3)16(4)11-18)22(19)23(30)27(26-21)13-20(29)25-17-7-5-6-8-17/h9-12,14,17H,5-8,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEDJRADDSMPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4CCCC4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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